![molecular formula C16H26N2O B1306621 (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine CAS No. 302557-63-7](/img/structure/B1306621.png)
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine
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Overview
Description
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It’s also used in the synthesis of various organic compounds .
Synthesis Analysis
Benzyl ethers, such as 4-Methoxybenzyl alcohol, can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Molecular Structure Analysis
The molecular weight of 4-Methoxybenzyl alcohol is 138.16 . Its molecular structure can be represented by the SMILES stringCOc1ccc(CO)cc1
. Chemical Reactions Analysis
4-Methoxybenzyl alcohol can undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . It can also be converted to organohalides in ionic liquids .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol is a solid at room temperature. It has a refractive index of 1.544, a boiling point of 259 °C, and a melting point of 22-25 °C. It is freely soluble in alcohol and diethyl ether but insoluble in water .Scientific Research Applications
Dopamine D2 Receptor Ligands
Dopamine is crucial in the central and peripheral nervous systems, affecting several types of dopamine receptors (D1–5Rs). Ligands for D2 receptors, which share structural motifs with the query compound, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. These ligands often include aromatic moieties and cyclic amines, which are key features in many pharmacologically active compounds (Jůza et al., 2022).
Nucleophilic Aromatic Substitution
The reaction mechanisms involving piperidine and nitro-group-containing compounds through nucleophilic aromatic substitution provide insights into synthesizing and modifying compounds with similar structures. These reactions are fundamental in organic synthesis, including pharmaceutical development, where aromatic amines and cyclic compounds are commonly used (Pietra & Vitali, 1972).
Copper Catalyst Systems in C-N Bond Forming
Copper-mediated systems for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines are significant in synthesizing complex organic molecules, including those with piperidine structures. These reactions are pivotal in drug synthesis and the development of new therapeutic agents (Kantam et al., 2013).
Applications in Antimicrobial Agents
Compounds with benzofuran scaffolds, which share some structural resemblance to aromatic and heterocyclic compounds in the query, have been identified as potential antimicrobial agents. These compounds are widely found in natural products and synthetic compounds, indicating the broad applicability of such structures in developing new therapeutic agents (Hiremathad et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGJJJMFINQFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine |
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